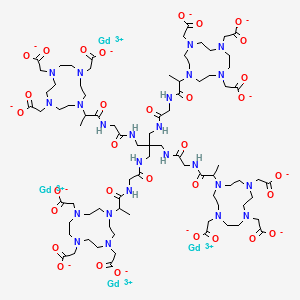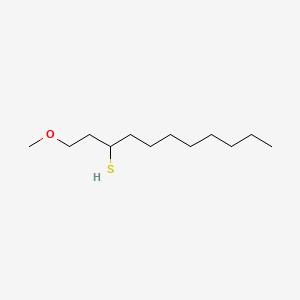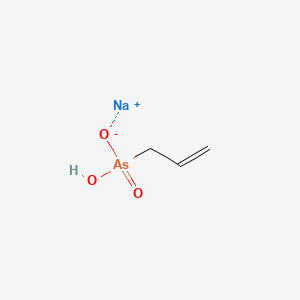
3-Hydroxydotriacontanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxydotriacontanoic acid is a long-chain fatty acid with a hydroxyl group attached to the third carbon atom. This compound is a member of the ω-hydroxy fatty acids family and is known for its presence in human skin ceramides, which play a crucial role in maintaining the skin’s barrier function .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxydotriacontanoic acid typically starts from commercially available and inexpensive precursors. One common method involves the coupling reaction of a Grignard compound with an alkyl halide in the presence of lithium tetrachlorocuprate (Li₂CuCl₄). This reaction is known for its high yield and efficiency .
Industrial Production Methods: Industrial production of this compound often involves scalable synthesis techniques. One such method includes the use of a succinimidyl ester as a protective group, which helps overcome the low solubility of the fatty acid and simultaneously activates it for attachment to a sphingoid base .
Análisis De Reacciones Químicas
Types of Reactions: 3-Hydroxydotriacontanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are employed to reduce the compound.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, which can be used in further chemical synthesis or applications .
Aplicaciones Científicas De Investigación
3-Hydroxydotriacontanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex lipids and other long-chain fatty acids.
Medicine: Research is ongoing to explore its potential in treating skin disorders and enhancing skin health.
Mecanismo De Acción
The mechanism of action of 3-Hydroxydotriacontanoic acid involves its incorporation into ceramides, which are crucial components of the skin’s lipid barrier. These ceramides help maintain skin hydration and protect against environmental stressors. The molecular targets include enzymes involved in ceramide synthesis, such as elongase and ceramide synthase .
Comparación Con Compuestos Similares
Hydroxyphthioceranoic acid: Another long-chain fatty acid with multiple methyl branches and a hydroxyl group.
Phthioceranoic acid: A similar compound without the hydroxyl group.
Dotriacontanoic acid: A straight-chain saturated fatty acid without the hydroxyl group.
Uniqueness: 3-Hydroxydotriacontanoic acid is unique due to its specific structure, which includes a hydroxyl group at the third carbon atom. This structural feature imparts distinct chemical and biological properties, making it valuable in various applications .
Propiedades
Número CAS |
122751-72-8 |
|---|---|
Fórmula molecular |
C32H64O3 |
Peso molecular |
496.8 g/mol |
Nombre IUPAC |
3-hydroxydotriacontanoic acid |
InChI |
InChI=1S/C32H64O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-31(33)30-32(34)35/h31,33H,2-30H2,1H3,(H,34,35) |
Clave InChI |
NSHMNJQKTIEXFC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(CC(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















